molecular formula C21H24F3NO3 B12380948 Twik-1/trek-1-IN-1

Twik-1/trek-1-IN-1

Cat. No.: B12380948
M. Wt: 395.4 g/mol
InChI Key: KCWGFZJFASQMQC-GOSISDBHSA-N
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Description

Twik-1/trek-1-IN-1 is a compound known for its inhibitory effects on the two-pore domain potassium channel, specifically targeting the TREK-1 channel.

Preparation Methods

The synthesis of Twik-1/trek-1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Twik-1/trek-1-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Twik-1/trek-1-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Twik-1/trek-1-IN-1 exerts its effects by inhibiting the TREK-1 potassium channel. This inhibition affects the flow of potassium ions across the cell membrane, thereby modulating cell excitability and membrane potential. The compound interacts with specific molecular targets and pathways, including the mechanosensitive properties of the TREK-1 channel .

Comparison with Similar Compounds

Twik-1/trek-1-IN-1 is unique compared to other similar compounds due to its specific inhibitory effects on the TREK-1 channel. Similar compounds include:

This compound stands out due to its specific targeting of the TREK-1 channel and its potential therapeutic applications in various neurological conditions.

Properties

Molecular Formula

C21H24F3NO3

Molecular Weight

395.4 g/mol

IUPAC Name

1-[(2R)-2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]-4-phenylpiperidin-4-ol

InChI

InChI=1S/C21H24F3NO3/c22-21(23,24)17-6-8-19(9-7-17)28-15-18(26)14-25-12-10-20(27,11-13-25)16-4-2-1-3-5-16/h1-9,18,26-27H,10-15H2/t18-/m1/s1

InChI Key

KCWGFZJFASQMQC-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C[C@H](COC3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC(COC3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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